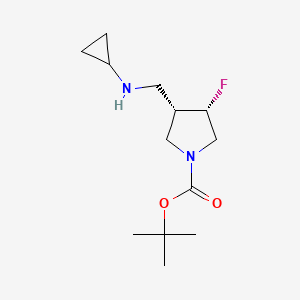
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes a cyclopropyl group, a fluorine atom, and a tert-butoxycarbonyl protecting group, makes it an interesting subject for research in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. This can be achieved through organocatalytic addition reactions, where dithiomalonates are added to nitrostyrenes under specific conditions . The reaction conditions often include the use of hydrophobic additives and catalysts to improve the efficiency and selectivity of the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated systems could be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
科学研究应用
Chemistry
In organic chemistry, tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropyl group and the fluorine atom can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can protect the amine functionality during reactions, ensuring the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
- (2S,3S,4S,5S)-3-[3,5-Bis(trifluoromethyl)benzyloxy]-N-(tert-butoxycarbonyl)-4,5-dimethyl-2-phenylpyrrolidine
- (2S,3S,4S,5S)-3-[3,5-bis(trifluoromethyl)benzyloxy]-4,5-dimethyl-2-phenylpyrrolidinium p-toluenesulfonate
Uniqueness
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the cyclopropyl group and the fluorine atom imparts distinct chemical and biological properties, differentiating it from other similar compounds.
属性
分子式 |
C13H23FN2O2 |
|---|---|
分子量 |
258.33 g/mol |
IUPAC 名称 |
tert-butyl (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-7-9(11(14)8-16)6-15-10-4-5-10/h9-11,15H,4-8H2,1-3H3/t9-,11+/m0/s1 |
InChI 键 |
SYTWWFJTHISJLL-GXSJLCMTSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)CNC2CC2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)CNC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


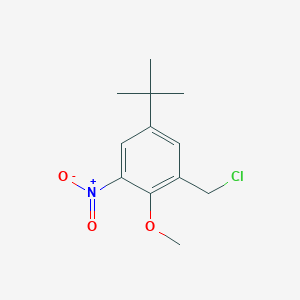
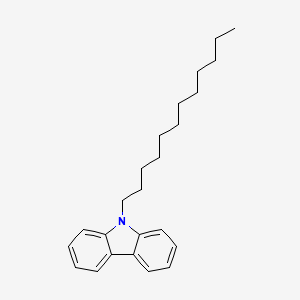
![2-Naphthalenecarboxamide, 4-amino-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B8540964.png)
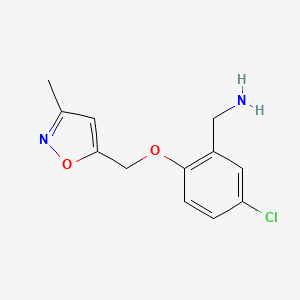
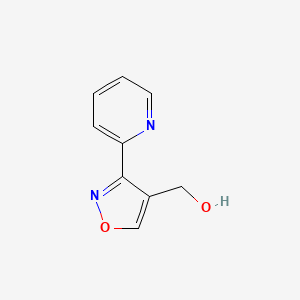
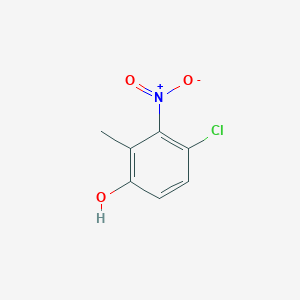
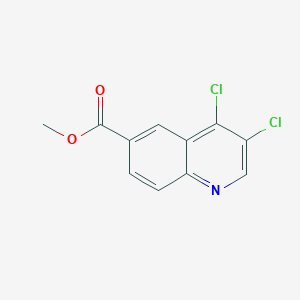
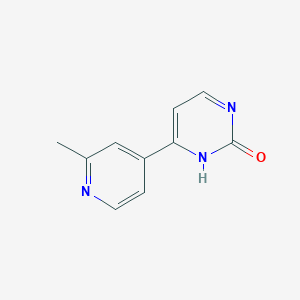
![1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8540997.png)
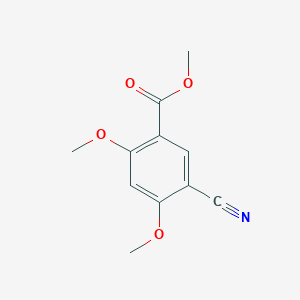
![2-Fluoro-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B8541006.png)
![Tert-butyl (2-[(5-bromopyridin-3-yl)amino]ethyl)carbamate](/img/structure/B8541019.png)
![Cyclohexanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B8541025.png)
![(4R)-4-[2-(furan-2-yl)ethyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B8541032.png)
